molecular formula C5H2BrFN2O2 B1288531 2-Bromo-5-fluoro-3-nitropyridine CAS No. 652160-72-0

2-Bromo-5-fluoro-3-nitropyridine

Cat. No.: B1288531
CAS No.: 652160-72-0
M. Wt: 220.98 g/mol
InChI Key: XJFDIIHIXNIWQH-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring

Mechanism of Action

Target of Action

2-Bromo-5-fluoro-3-nitropyridine is a chemical compound that is primarily used as a pharmaceutical intermediate

Mode of Action

The mode of action of this compound is largely dependent on the specific pharmaceutical compound it’s used to produce. As an intermediate, it can undergo various chemical reactions to form different compounds. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . The resulting compound can then interact with its targets in a specific manner, leading to various biological effects.

Biochemical Pathways

The biochemical pathways affected by this compound are also dependent on the specific pharmaceutical compound it’s used to synthesize. The compound itself doesn’t directly participate in any known biochemical pathways. It’s used in the synthesis of fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it’s slightly soluble in water , which can affect its bioavailability and efficacy. Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-fluoro-3-nitropyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic aromatic substitution reactions, where the fluorine atom acts as an electron-withdrawing group, stabilizing the intermediate complex . This compound’s interactions with biomolecules often involve the formation of hydrogen bonds and van der Waals forces, which contribute to its reactivity and stability in biochemical environments .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to cause changes in cell function by interacting with specific receptors and enzymes on the cell surface . These interactions can lead to alterations in intracellular signaling cascades, affecting gene expression and metabolic pathways. Additionally, the compound’s ability to induce oxidative stress has been linked to its impact on cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For example, it has been found to inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, the compound’s nitro group can undergo reduction, forming reactive intermediates that further modulate its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of oxidizing agents . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause adverse effects such as gastrointestinal irritation, respiratory distress, and changes in liver enzyme levels . These dosage-dependent effects are essential for determining the compound’s therapeutic window and potential side effects in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound’s metabolism also involves conjugation reactions, where it is linked to other molecules such as glutathione, facilitating its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it has been found to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound’s nitro group can undergo reduction in the mitochondria, leading to the formation of reactive intermediates that modulate mitochondrial function . Additionally, its interactions with nuclear receptors can influence gene expression and cellular responses to external stimuli . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluoro-3-nitropyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another method includes the diazotization of 2-amino-5-nitropyridine followed by fluorination using hydrofluoric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines depending on the nucleophile used.

    Reduction: Formation of 2-bromo-5-fluoro-3-aminopyridine.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-Bromo-5-fluoro-3-nitropyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-3-nitropyridine is unique due to the presence of all three functional groups (bromine, fluorine, and nitro) on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

2-bromo-5-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFDIIHIXNIWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609830
Record name 2-Bromo-5-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652160-72-0
Record name 2-Bromo-5-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoro-3-nitropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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